N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE
Overview
Description
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C17H13N3O7 and a molecular weight of 371.30102 g/mol . This compound is characterized by its unique structure, which includes furan and nitrophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the furoylamino intermediate: This step involves the reaction of furoic acid with an amine to form the furoylamino group.
Nitration: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Coupling reactions: The final step involves coupling the intermediates to form the target compound under controlled conditions, often using catalysts and specific solvents
Chemical Reactions Analysis
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE can be compared with similar compounds such as:
N-(2-methoxy-5-nitrophenyl)-2-furamide: This compound has a similar structure but lacks the additional furoylamino group, resulting in different chemical and biological properties.
N-(2-hydroxy-5-nitrophenyl)-2-furamide:
N,N-dimethyl-5-(2-nitrophenyl)-2-furamide:
Properties
IUPAC Name |
N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O7/c1-31-19-9-8-14(24-22(27)20-7-4-12-32-20)13-16(19)25-23(28)21-11-10-18(33-21)15-5-2-3-6-17(15)26(29)30/h2-13H,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHJWRQDDDFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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